
5-Bromo-4-(2-naphthyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “MFCD33022605” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022605” typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes may include:
Stepwise Addition Reactions: This involves the sequential addition of reactants to form the desired compound.
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and selectivity.
Purification Steps: Techniques such as recrystallization, distillation, or chromatography to purify the compound.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022605” may involve large-scale reactors and continuous flow processes to maximize efficiency. Key considerations include:
Reaction Optimization: Adjusting parameters such as temperature, pressure, and reactant concentrations.
Safety Protocols: Ensuring safe handling and disposal of chemicals.
Quality Control: Implementing rigorous testing to ensure the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD33022605” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “MFCD33022605” often require specific reagents and conditions, such as:
Oxidizing Agents: For oxidation reactions, common agents include potassium permanganate or hydrogen peroxide.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are used.
Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.
Applications De Recherche Scientifique
“MFCD33022605” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, pharmaceuticals, and other chemical products.
Mécanisme D'action
The mechanism by which “MFCD33022605” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Propriétés
Formule moléculaire |
C14H9BrN2O |
|---|---|
Poids moléculaire |
301.14 g/mol |
Nom IUPAC |
5-bromo-4-naphthalen-2-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C14H9BrN2O/c15-14-13(16-12(8-18)17-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,16,17) |
Clé InChI |
DRLYKBXXRFJWDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=C(NC(=N3)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


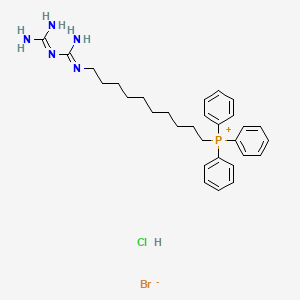
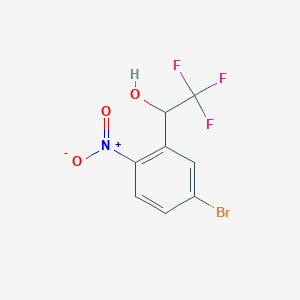
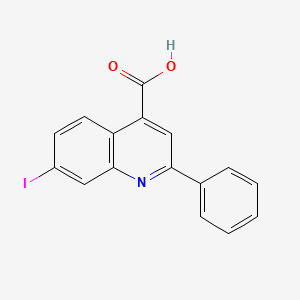

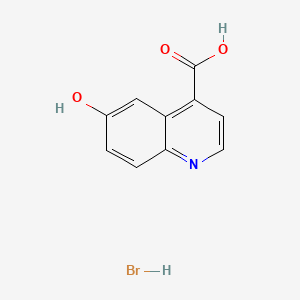

![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)


![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)

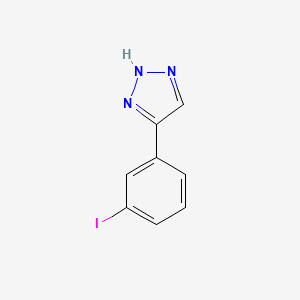
![3-Bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13702409.png)

